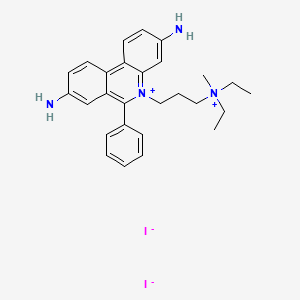

ヨウ化プロピジウム

概要

説明

Propidium iodide is a fluorescent intercalating agent that is widely used in various scientific fields. It is known for its ability to bind to nucleic acids by intercalating between the bases with little or no sequence preference. This compound is particularly useful in staining cells and nucleic acids, making it a valuable tool in flow cytometry, microscopy, and other analytical techniques .

科学的研究の応用

Propidium iodide has a broad range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study nucleic acid interactions and structures.

Biology: Employed in cell viability assays to differentiate between live and dead cells based on membrane integrity.

Medicine: Utilized in cancer research to assess cell cycle stages and apoptosis.

Industry: Applied in quality control processes for biological products and in the development of diagnostic tools

作用機序

ヨウ化プロピジウムは、核酸の塩基間にインターカレートすることによってその効果を発揮します。このインターカレーションは、化合物の蛍光を強化し、様々な蛍光ベースの技術を使用して検出できるようになります。 この化合物は、生細胞膜を通過できないため、死細胞または損傷した細胞の有効なマーカーとなっています .

類似の化合物:

臭化エチジウム: 核酸染色に使用される別のインターカレーティング剤です。類似の用途がありますが、より毒性があります。

SYTOXグリーン染料: 生細胞にも透過しない核酸染色であり、ヨウ化プロピジウムと同様の用途に使用されます。

7-アミノアクチノマイシンD(7-AAD): フローサイトメトリーでDNA染色に使用される赤色蛍光染料です。

ヨウ化プロピジウムの独自性: ヨウ化プロピジウムは、核酸への結合時の高い蛍光増強と、生細胞膜への透過性がないという点で独特です。 これは、様々なアッセイにおいて生細胞と死細胞を区別するために特に有用です .

生化学分析

Biochemical Properties

Propidium iodide interacts with DNA by intercalating between the bases . This interaction does not show a significant sequence preference, allowing PI to bind to various regions of the DNA molecule . The binding of PI to DNA enhances the quantum yield of PI by 20-30 fold . This property makes PI a valuable tool for visualizing DNA in various biochemical applications .

Cellular Effects

Propidium iodide is not membrane-permeable, making it useful to differentiate necrotic, apoptotic and healthy cells based on membrane integrity . It is commonly used to detect dead cells in a population . PI also binds to RNA, necessitating treatment with nucleases to distinguish between RNA and DNA staining .

Molecular Mechanism

The molecular mechanism of propidium iodide involves its ability to intercalate between the bases of DNA . This intercalation occurs with little or no sequence preference, allowing PI to bind to various regions of the DNA molecule . Once bound to DNA, the quantum yield of PI is enhanced 20-30 fold .

Temporal Effects in Laboratory Settings

When stored as directed, propidium iodide is stable for at least one year .

Transport and Distribution

Propidium iodide is generally excluded from viable cells due to its inability to permeate intact cell membranes . It can penetrate the cell membranes of dead or dying cells, allowing it to bind to DNA and RNA within these cells .

Subcellular Localization

Propidium iodide localizes to the nucleus of cells where it binds to DNA . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its localization is primarily determined by its ability to intercalate into DNA .

準備方法

合成経路と反応条件: ヨウ化プロピジウムは、フェナントリジン誘導体とアルキル化剤の縮合を含む一連の化学反応によって合成することができます。反応は通常、制御された条件下で硫酸ジエチルまたは類似のアルキル化剤を使用し、所望のヨウ化物塩を生成します。

工業生産方法: 工業環境では、ヨウ化プロピジウムは、大規模な化学合成によって製造され、高純度と一貫性を確保しています。このプロセスには、染色剤としての化合物の有効性を維持するために、厳格な品質管理対策が含まれています。

3. 化学反応の分析

反応の種類: ヨウ化プロピジウムは、主に核酸とのインターカレーション反応を受けます。その安定した芳香族構造のため、酸化、還元、置換などの一般的な化学反応には関与しません。

一般的な試薬と条件: ヨウ化プロピジウムのアプリケーションの主要な試薬は、それが結合する核酸(DNAまたはRNA)です。結合は水性条件下で行われ、多くの場合、pH安定性を維持するために緩衝液の存在下で行われます。

生成される主要な生成物: ヨウ化プロピジウムと核酸の相互作用の主要な生成物は、結合時に形成される蛍光複合体です。この複合体は、強化された蛍光を示し、これは様々な分析技術で使用されています。

4. 科学研究の応用

ヨウ化プロピジウムは、科学研究で幅広い用途を持っています。

化学: 核酸の相互作用と構造を研究するための蛍光プローブとして使用されます。

生物学: 膜の完全性に基づいて生細胞と死細胞を区別するために、細胞生存率アッセイで使用されます。

医学: 細胞周期の段階とアポトーシスを評価するために、癌研究で使用されます。

化学反応の分析

Types of Reactions: Propidium iodide primarily undergoes intercalation reactions with nucleic acids. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution due to its stable aromatic structure.

Common Reagents and Conditions: The primary reagent for propidium iodide’s application is the nucleic acid (DNA or RNA) it binds to. The binding occurs under aqueous conditions, often in the presence of buffers to maintain pH stability.

Major Products Formed: The major product of propidium iodide’s interaction with nucleic acids is the fluorescent complex formed upon binding. This complex exhibits enhanced fluorescence, which is utilized in various analytical techniques.

類似化合物との比較

Ethidium Bromide: Another intercalating agent used for nucleic acid staining. It has similar applications but is more toxic.

SYTOX Green Dye: A nucleic acid stain that is also impermeant to live cells, used for similar purposes as propidium iodide.

7-Aminoactinomycin D (7-AAD): A red-fluorescent dye used for DNA staining in flow cytometry.

Uniqueness of Propidium Iodide: Propidium iodide is unique due to its high fluorescence enhancement upon binding to nucleic acids and its impermeability to live cell membranes. This makes it particularly useful for distinguishing between live and dead cells in various assays .

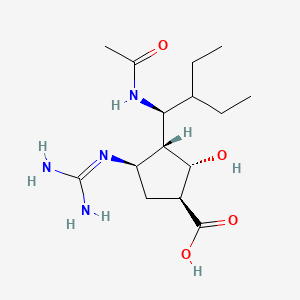

特性

CAS番号 |

25535-16-4 |

|---|---|

分子式 |

C27H34IN4+ |

分子量 |

541.5 g/mol |

IUPAC名 |

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C27H33N4.HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;1H/q+1; |

InChIキー |

ISKCJFFZOPXOFC-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-].[I-] |

正規SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] |

外観 |

Solid powder |

Key on ui other cas no. |

25535-16-4 |

物理的記述 |

Dark red solid; [Sigma-Aldrich MSDS] |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Diiodide, Propidium Iodide, Propidium Propidium Propidium Diiodide Propidium Iodide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

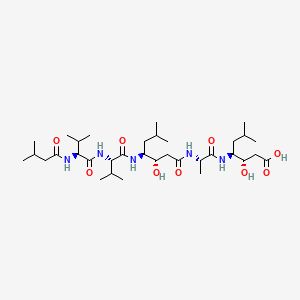

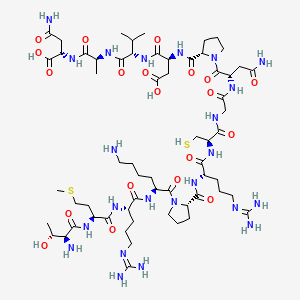

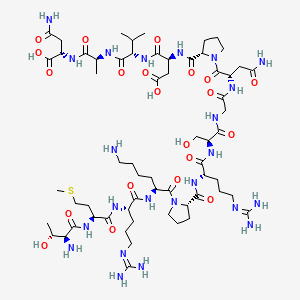

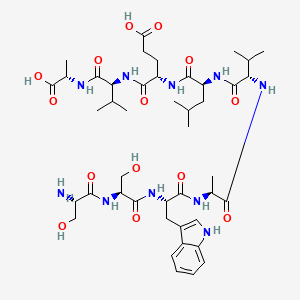

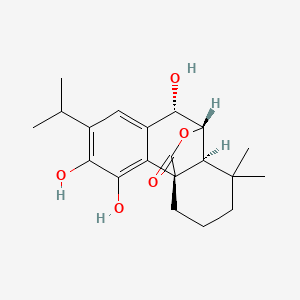

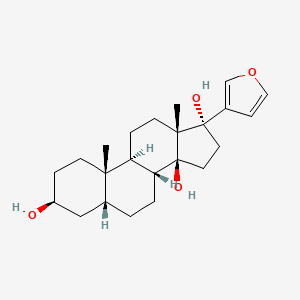

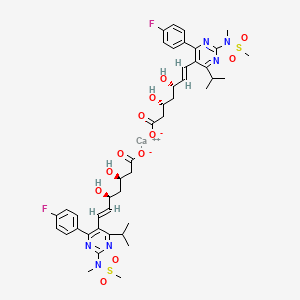

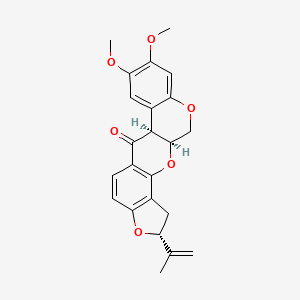

Feasible Synthetic Routes

Q1: How does propidium iodide differentiate between live and dead cells?

A: Propidium iodide (PI) is a membrane-impermeant dye that selectively enters cells with compromised cell membranes, a hallmark of dead or dying cells [, , ]. In contrast, live cells with intact membranes exclude PI. Once inside a cell, PI intercalates between the bases of DNA and RNA, resulting in a significant increase in fluorescence. This differential staining allows researchers to easily distinguish live (PI-negative) from dead (PI-positive) cells using fluorescence microscopy or flow cytometry [, , , ].

Q2: Can propidium iodide be used to assess cell death induced by specific mechanisms like apoptosis or necrosis?

A: While PI staining primarily indicates membrane integrity, it can be used in conjunction with other markers to distinguish different modes of cell death. For example, combining PI with Annexin V, a protein that binds to phosphatidylserine exposed on the outer leaflet of apoptotic cell membranes, allows for more detailed analysis. Early apoptotic cells are typically Annexin V-positive and PI-negative, whereas late apoptotic and necrotic cells are both Annexin V-positive and PI-positive [, ].

Q3: What is the significance of using propidium iodide in conjunction with other fluorescent dyes in flow cytometry?

A: The simultaneous use of PI with other fluorescent dyes in flow cytometry allows researchers to obtain multiparametric data from a single cell sample [, , ]. For instance, combining PI with fluorescently labeled antibodies targeting specific cell surface markers enables the analysis of DNA content within distinct cell populations [, , ]. This is particularly valuable for studying cell cycle progression in heterogeneous cell populations, like those found in tumors [].

Q4: What is the molecular formula and weight of propidium iodide?

A4: Propidium iodide has the molecular formula C37H44I2N4O12 and a molecular weight of 970.58 g/mol.

Q5: Does propidium iodide exhibit any specific spectral characteristics that make it suitable for fluorescence-based analyses?

A: Yes, propidium iodide absorbs maximally at a wavelength of around 490 nm and emits fluorescence with a peak around 635 nm, appearing red []. This large Stokes shift (the difference between excitation and emission wavelengths) minimizes interference from excitation light, enhancing the sensitivity of detection [].

Q6: Does propidium iodide possess any catalytic properties relevant to its applications in biological research?

A6: No, propidium iodide's primary mechanism of action in biological research relies on its fluorescence properties upon binding to nucleic acids, not catalytic activity. It acts as a fluorescent probe rather than a catalyst.

Q7: Have there been any computational studies to model the interaction of propidium iodide with DNA or RNA?

A7: While specific computational studies on propidium iodide were not discussed in the provided research, molecular docking and molecular dynamics simulations are commonly used to study the interactions of small molecules like PI with biomolecules like DNA. Such studies can provide insights into the binding affinity, preferred binding sites, and the structural basis of PI's fluorescence enhancement upon intercalation.

Q8: What are the common formulation strategies for propidium iodide to enhance its stability or solubility in aqueous solutions?

A8: Propidium iodide is typically formulated as a stock solution in water or a buffered solution like PBS. The stock solution should be protected from light and stored at -20°C to prevent degradation. While PI is generally soluble in aqueous solutions, the use of DMSO at low concentrations can be considered to enhance solubility if necessary.

Q9: What safety precautions are necessary when handling propidium iodide?

A: Propidium iodide is a potential mutagen and should be handled with caution. Appropriate personal protective equipment, including gloves and a lab coat, should always be worn when handling PI. It's crucial to avoid skin contact and inhalation. Waste containing PI should be disposed of according to institutional and local regulations [].

Q10: Is propidium iodide used as a therapeutic drug in humans?

A10: No, propidium iodide is not approved for use as a therapeutic drug in humans. Its primary application lies in biological research as a fluorescent probe for cell viability, cell cycle analysis, and other experimental purposes.

Q11: What are the standard analytical methods employed for the detection and quantification of propidium iodide in biological samples?

A: Fluorescence microscopy and flow cytometry are the most widely used techniques for detecting and quantifying PI fluorescence in biological samples [, , , , , , , , , ]. These methods exploit the significant increase in PI fluorescence upon binding to nucleic acids.

Q12: Are there any concerns regarding the environmental impact or degradation products of propidium iodide?

A12: While the provided articles don't explicitly address the environmental impact of propidium iodide, it's essential to handle and dispose of it appropriately to minimize potential environmental risks. Consulting relevant safety data sheets and adhering to institutional guidelines for chemical waste disposal are crucial.

Q13: What are some potential alternatives to propidium iodide for cell viability and cell cycle analysis?

A13: Several alternative dyes exist for assessing cell viability and cell cycle progression, each with its advantages and limitations. Some commonly used alternatives include:

- Trypan blue: A dye exclusion method that stains dead cells with compromised membranes. []

- Acridine orange: A fluorescent dye that stains both DNA and RNA, with different spectral characteristics for each, allowing for the simultaneous assessment of cell viability and metabolic activity. [, ]

- 7-aminoactinomycin D (7-AAD): Another membrane-impermeant dye that stains DNA, similar to PI, and is often used for cell cycle analysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。